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Cat. No.: B124883 Get Quote

O-Acetylgalanthamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
O-Acetylgalanthamine is a derivative of galanthamine, a well-established acetylcholinesterase

(AChE) inhibitor used in the management of Alzheimer's disease. As an acetylated analogue,

O-Acetylgalanthamine is of significant interest for its potential as a starting material in the

synthesis of other galanthamine derivatives and for its own pharmacological profile.[1] This

technical guide provides a comprehensive overview of the known chemical and physical

properties, spectroscopic data, and relevant experimental methodologies for O-
Acetylgalanthamine.

Chemical and Physical Properties
O-Acetylgalanthamine is a natural product that can be isolated from plants of the Narcissus

genus, such as Narcissus pseudonarcissus.[2] While extensive experimental data on some of

its physical properties are not readily available in the public literature, its core chemical

identifiers and computed properties are well-documented.

Table 2.1: Chemical Identifiers and Physical Properties of O-Acetylgalanthamine
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Property Value Reference(s)

IUPAC Name

[(1S,12S,14R)-9-methoxy-4-

methyl-11-oxa-4-

azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]h

eptadeca-6(17),7,9,15-tetraen-

14-yl] acetate

[2]

Synonyms
Galanthamine Acetate, O-

Acetylgalanthamine
[1][2]

CAS Number 25650-83-3

Molecular Formula C₁₉H₂₃NO₄

Molecular Weight 329.39 g/mol

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

pKa (Predicted)

The tertiary amine group is

expected to have a pKa in the

range of 8.0-9.0, typical for

similar alkaloid structures.

XLogP3 (Computed) 2.4

Spectroscopic Data Analysis
Detailed spectroscopic analysis is crucial for the identification and characterization of O-
Acetylgalanthamine. While a complete set of published spectra is not available, the expected

spectral features can be inferred from its chemical structure and data on related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3.1.1: Predicted ¹H NMR Chemical Shifts for O-Acetylgalanthamine (Predicted based

on typical chemical shift ranges for functional groups)
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Proton Type
Approximate Chemical
Shift (δ, ppm)

Multiplicity (Expected)

Aromatic protons (Ar-H) 6.5 - 7.0 Doublet, Doublet

Vinylic protons (-CH=CH-) 5.8 - 6.2 Multiplet

Acetal proton (-O-CH-O-) ~4.5 Multiplet

Methoxy protons (-OCH₃) ~3.8 Singlet

N-Methyl protons (-NCH₃) ~2.4 Singlet

Methylene protons (-CH₂-) 1.5 - 3.5 Multiplets

Acetyl methyl protons (-

COCH₃)
~2.1 Singlet

Ester-adjacent proton (-CH-

OAc)
~5.0 Multiplet

Table 3.1.2: Predicted ¹³C NMR Chemical Shifts for O-Acetylgalanthamine (Predicted based

on typical chemical shift ranges for functional groups)

Carbon Type Approximate Chemical Shift (δ, ppm)

Ester Carbonyl (C=O) 170 - 175

Aromatic/Vinylic Carbons (C=C) 110 - 150

Acetal Carbon (-O-C-O-) 85 - 95

Methoxy Carbon (-OCH₃) 55 - 60

N-Methyl Carbon (-NCH₃) ~42

Methylene/Methine Carbons (-CH₂-, -CH-) 20 - 90

Acetyl Methyl Carbon (-COCH₃) ~21

Infrared (IR) Spectroscopy
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The IR spectrum of O-Acetylgalanthamine is expected to show characteristic absorption

bands corresponding to its main functional groups.

Table 3.2.1: Expected Characteristic IR Absorption Bands for O-Acetylgalanthamine

Wavenumber
(cm⁻¹)

Bond Vibration Functional Group Intensity

~3100 - 3000 C-H Stretch Aromatic/Vinylic Medium

~2950 - 2850 C-H Stretch Aliphatic Strong

~1735 C=O Stretch Ester Strong

~1600, ~1500 C=C Stretch Aromatic Ring Medium

~1240
C-O Stretch

(asymmetric)
Acetate Ester Strong

~1100 C-O Stretch Aryl Ether Medium

Mass Spectrometry (MS)
Mass spectrometry data from PubChem indicates the following precursor ions for O-
Acetylgalanthamine. The fragmentation pattern would likely be dominated by the neutral loss

of acetic acid or the cleavage of the acetyl group.

Table 3.3.1: Mass Spectrometry Data for O-Acetylgalanthamine

Ion Adduct Precursor m/z (Experimental)

[M+H]⁺ 330.1698

[M+Na]⁺ 352.1491

Pharmacological Properties and Mechanism of
Action
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The primary pharmacological action of O-Acetylgalanthamine is derived from its parent

compound, galanthamine. It functions through a dual mechanism:

Acetylcholinesterase (AChE) Inhibition: It acts as a competitive and reversible inhibitor of

AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine

(ACh). By inhibiting AChE, it increases the concentration and duration of action of ACh in the

synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the principal

mechanism for its therapeutic effects in conditions characterized by a cholinergic deficit.

Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Galanthamine and its

derivatives also act as positive allosteric modulators (PAMs) on nAChRs. It binds to a site on

the receptor that is distinct from the acetylcholine binding site. This binding potentiates the

receptor's response to acetylcholine, further enhancing cholinergic signaling. This

modulation of nAChRs may contribute to its cognitive-enhancing effects.
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Activates

Click to download full resolution via product page

Caption: Dual mechanism of O-Acetylgalanthamine action in the cholinergic synapse.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis, analysis, and

biological evaluation of O-Acetylgalanthamine.
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Synthesis of O-Acetylgalanthamine
O-Acetylgalanthamine can be synthesized from its parent compound, galanthamine, via a

standard acetylation reaction.
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Start: Galanthamine

Dissolve Galanthamine
in Pyridine

Cool to 0°C
(Ice Bath)

Add Acetic Anhydride
Dropwise

Stir at Room Temperature
(e.g., 4-6 hours)

Quench with Water/Ice

Extract with
Dichloromethane (DCM)

Wash Organic Layer
(e.g., with dilute HCl, NaHCO₃, brine)

Dry over Na₂SO₄

Concentrate in vacuo

Purify via Column Chromatography
(Silica, e.g., DCM/MeOH gradient)

End: Pure O-Acetylgalanthamine
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Prepare Sample
(Dissolve in Mobile Phase)

Inject Sample (e.g., 20 µL)

Prepare Mobile Phase
(e.g., Acetonitrile:Phosphate Buffer)

Equilibrate HPLC System
(Column, Flow Rate, Temp)

Isocratic or Gradient Elution

Detect at UV Wavelength
(e.g., 230 nm)

Analyze Chromatogram
(Retention Time, Peak Area)

Quantify Purity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Reagents
(Buffer, AChE, DTNB, ATCI, Inhibitor)

Pipette Buffer, DTNB, and
Inhibitor (OAG) into 96-well plate

Add AChE Solution

Pre-incubate (e.g., 15 min at 37°C)

Add Substrate (ATCI)
to initiate reaction

Measure Absorbance at 412 nm
(Kinetic Mode, e.g., every 60s for 10 min)

Calculate Rate of Reaction
and Percentage Inhibition

Determine IC₅₀ Value

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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